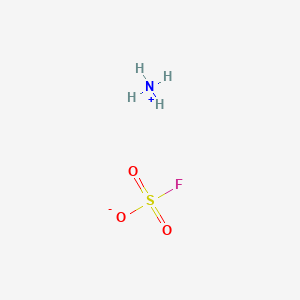
Ammonium fluorosulfate
説明
Ammonium fluorosulfate is a useful research compound. Its molecular formula is FH4NO3S and its molecular weight is 117.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ammonium fluorosulfate (AFS), with the chemical formula , has garnered attention for its potential biological activity, particularly in the context of its role as a precursor for sulfate in biochemical processes. This article synthesizes current research findings, case studies, and experimental data regarding the biological implications of AFS.
Overview of this compound
AFS is a quaternary ammonium salt that combines ammonium ions with fluorosulfate groups. Its unique structure allows it to participate in various chemical reactions, particularly those involving sulfation, which is a critical modification in many biological molecules, including proteins and peptides.
Recent studies have demonstrated that fluorosulfate can act as a latent precursor of sulfate in peptides and proteins. This property is particularly useful for the controlled sulfation of biomolecules, which plays a significant role in their biological functions. The conversion of fluorosulfate to active sulfate can be efficiently achieved using hydroxamic acid reagents under physiologically relevant conditions. This reaction follows a Lossen rearrangement mechanism, providing a pathway for the activation and decaging of fluorosulfate in biological systems .
Biological Activity and Applications
-
Sulfation in Proteins :
- Fluorosulfate's ability to serve as a sulfate donor allows for the incorporation of sulfopeptides into proteins. For instance, studies have shown that peptides containing fluorosulfotyrosine (fsY) residues exhibit latent biological activity that can be activated through decaging, enhancing their inhibitory effects on enzymes such as thrombin .
- The incorporation of fsY into peptides has been demonstrated to maintain stability in neutral aqueous environments, making it suitable for use in live cell systems.
- Biocidal Properties :
- Polymeric Formations :
Case Studies
- Thrombin Inhibition Assay : In a controlled study using human α-thrombin activity assays, peptides modified with fsY were tested against thrombin. The results indicated that while latent fsY peptides exhibited minimal inhibitory effects compared to non-sulfated controls, upon activation through decaging, they matched the potency of fully sulfated peptides .
- Antimicrobial Activity Assessment : Research has highlighted the efficacy of AFS against pathogenic microorganisms. The mechanisms involved include disruption of microbial membranes and interference with metabolic processes, thereby inhibiting growth and proliferation .
Data Tables
特性
InChI |
InChI=1S/FHO3S.H3N/c1-5(2,3)4;/h(H,2,3,4);1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYOKVWGTDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721548 | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-08-7 | |
| Record name | Fluorosulfuric acid, ammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium sulfurofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















